3-Deoxy Saxagliptin

Übersicht

Beschreibung

3-Deoxy Saxagliptin is a structural analog of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). Saxagliptin is administered once daily, exhibits a weight-neutral profile, and is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form its active metabolite, 5-hydroxysaxagliptin, which contributes to its pharmacodynamic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy Saxagliptin involves multiple steps, starting from 1-adamantanecarboxylic acid. The process includes reactions such as mild acid treatment, Vilsmeier-Haack reaction, and subsequent steps involving hydrolysis, decarboxylation, and oxidation . The final product is obtained through oximation, reduction, and protection reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of biocatalysts such as phenylalanine dehydrogenase and formate dehydrogenase for specific steps, enhancing the efficiency and selectivity of the reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deoxy Saxagliptin undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .

Wissenschaftliche Forschungsanwendungen

Efficacy in Glycemic Control

Numerous clinical trials have demonstrated the effectiveness of saxagliptin in improving glycemic control in patients with type 2 diabetes. For instance, a randomized controlled trial showed that patients receiving saxagliptin as an add-on to metformin therapy experienced significant reductions in hemoglobin A1c (HbA1c) levels compared to placebo groups. The results indicated that more than 40% of patients achieved HbA1c levels below 7% after 24 weeks of treatment .

Safety Profile

Saxagliptin has been generally well tolerated among patients, with a low incidence of hypoglycemia and weight gain compared to other antidiabetic agents. Long-term studies have shown that saxagliptin maintains its efficacy without significant adverse effects over extended periods .

Case Study Insights

- Long-Term Efficacy : A study involving over 5,000 participants reported sustained improvements in glycemic control over a period of up to 102 weeks when saxagliptin was added to metformin therapy. The mean change in HbA1c was consistently favorable across different dosages (2.5 mg, 5 mg, and 10 mg) with placebo-adjusted reductions ranging from -0.52% to -0.72% .

- Subgroup Analyses : Post hoc analyses have revealed that saxagliptin is effective in various patient subgroups, including those with cardiovascular risk factors. The efficacy in reducing HbA1c was consistent regardless of the presence or absence of cardiovascular disease .

Comparative Efficacy Table

| Study | Population | Intervention | Outcome Measure | Results |

|---|---|---|---|---|

| Study A (24 weeks) | Type 2 diabetes patients | Saxagliptin + Metformin | HbA1c reduction | -0.62% to -0.72% vs placebo |

| Study B (102 weeks) | Type 2 diabetes patients | Saxagliptin + Metformin | Long-term glycemic control | Sustained improvement in HbA1c |

| Subgroup Analysis | Patients with CVD risk factors | Saxagliptin | HbA1c reduction | Consistent efficacy across risk groups |

Wirkmechanismus

3-Deoxy Saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, leading to increased levels of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, resulting in improved glycemic control .

Vergleich Mit ähnlichen Verbindungen

Pharmacodynamic and Kinetic Properties

Table 1: Inhibitory Properties of DPP-4 Inhibitors

Key Findings :

- Saxagliptin and its metabolite exhibit slow-binding kinetics , prolonging DPP-4 inhibition compared to sitagliptin and vildagliptin .

Clinical Efficacy

Table 2: Glycemic Efficacy in T2DM

Key Findings :

- Saxagliptin shows comparable HbA1c reduction to sitagliptin and vildagliptin but is less effective than GLP-1 agonists (e.g., liraglutide) and SGLT2 inhibitors (e.g., dapagliflozin) .

- In elderly patients, saxagliptin + metformin provides better glycemic control than acarbose + metformin, with similar glucose variability .

Drug Interactions and Metabolism

Mechanistic Differences

- DPP9 Inhibition : Unlike sitagliptin, saxagliptin inhibits DPP9 in cardiomyocytes, impairing CaMKII and PKC signaling pathways, which may explain its heart failure risk .

- Structural Binding: Saxagliptin forms a covalent bond with Ser630 in DPP-4, enhancing binding stability compared to non-covalent inhibitors like sitagliptin .

Biologische Aktivität

3-Deoxy Saxagliptin is a derivative of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound has garnered attention due to its potential biological activities, particularly its effects on insulin secretion, glycemic control, and cardiovascular implications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound functions by inhibiting the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, enhancing insulin secretion in response to meals and reducing blood glucose levels.

Key Actions:

- Inhibition of DPP-4 : Leads to increased GLP-1 and GIP levels.

- Enhanced Insulin Secretion : Promotes insulin release from pancreatic beta cells.

- Reduction in Glucagon Levels : Lowers glucagon secretion, contributing to decreased hepatic glucose production.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity related to glycemic control and insulin secretion.

Efficacy in Glycemic Control

A meta-analysis of clinical trials showed that saxagliptin (and by extension its derivatives like this compound) significantly reduced glycated hemoglobin (HbA1c) levels. The following table summarizes the efficacy data:

| Study | Population | Intervention | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) |

|---|---|---|---|---|

| Koyani et al. (2017) | Patients with T2DM | Saxagliptin vs. Placebo | -0.52 | -13.78 |

| Clinical Evaluation Report (2018) | Various RCTs | Saxagliptin + Metformin | -0.50 | Not specified |

| Effects on β-cell function (2011) | Drug-naïve patients | Saxagliptin 5 mg daily | Not specified | Not specified |

Case Studies

Several case studies have highlighted the effects of saxagliptin on insulin secretion and β-cell function:

- Koyani et al. (2017) : This study demonstrated that saxagliptin impaired CaMKII-mediated phosphorylation in cardiomyocytes, indicating potential cardiovascular implications alongside its glycemic effects .

- Effects on β-cell Function : In a randomized controlled trial, saxagliptin significantly increased insulin secretion during postprandial states by an adjusted difference of 18.5% compared to placebo . This improvement was associated with increased plasma concentrations of GLP-1 and GIP.

Safety Profile

Saxagliptin has been noted for its favorable safety profile compared to other antidiabetic agents. It does not significantly increase the risk of adverse events such as heart failure or pancreatitis when used alone or in combination with other medications .

Q & A

Basic Research Questions

Q. What is the structural and enzymatic mechanism of Saxagliptin’s DPP-4 inhibition?

Saxagliptin covalently binds to the catalytic site of DPP-4 via a nitrile group, forming a reversible complex. X-ray crystallography and mutagenesis studies show that Ser630 and His740 residues are critical: Ser630 forms a covalent bond with the nitrile carbon, while His740 stabilizes the transition state via hydrogen bonding. This mechanism was validated using DPP-4 mutants (S630A, H740Q), which showed >1,000-fold reduced binding affinity .

Q. How does Saxagliptin improve glycemic control when combined with metformin?

In a 24-week RCT, Saxagliptin (2.5–10 mg/day) added to metformin significantly reduced HbA1c (−0.58% to −0.69%), fasting glucose (−14.3 to −22.0 mg/dL), and postprandial glucose (PPG) AUC (−8,137 to −9,586 mg·min/dL) compared to placebo. Efficacy was assessed using ANCOVA with last observation carried forward (LOCF), and β-cell function was measured via C-peptide/insulin AUC .

Q. Does Saxagliptin increase cardiovascular risk in diabetic patients?

The SAVOR-TIMI 53 trial (N=16,492) found no increased risk of MACE (cardiovascular death, MI, ischemic stroke) with Saxagliptin (HR 1.00, 95% CI 0.89–1.12) over 2.1 years. However, hospitalization for heart failure (HHF) increased (3.5% vs. 2.8%; HR 1.27, 95% CI 1.07–1.51). Non-inferiority was confirmed (p<0.001), but long-term CV risk stratification remains necessary .

Q. What is Saxagliptin’s safety profile regarding hypoglycemia and weight changes?

Pooled meta-analyses (30 RCTs, N=29,938) show Saxagliptin has a hypoglycemia risk comparable to placebo (RR 1.64 vs. acarbose RR 0.71) and lower than sulfonylureas. Weight changes were neutral (−0.39 kg vs. placebo), contrasting with sulfonylureas (+1.5 kg) .

Q. How does Saxagliptin interact with CYP3A4 inducers like rifampicin?

Co-administration with rifampicin (CYP3A4 inducer) reduces Saxagliptin exposure by 53% (AUC ratio 0.47, 90% CI 0.43–0.52) and increases its active metabolite (5-hydroxy Saxagliptin) by 39%. Dose adjustments are recommended when using strong CYP3A4 inhibitors/inducers .

Advanced Research Questions

Q. How should researchers reconcile conflicting data on Saxagliptin’s heart failure risk?

Contradictions arise from trial designs: SAVOR-TIMI 53 (RCT) reported increased HHF, while observational studies (N=∼500,000) found no elevated risk (HR 0.91, 95% CI 0.85–0.97). Differences may stem from follow-up duration (2.1 years vs. <1 year), patient selection (high CV risk vs. general population), or confounders in real-world data .

Q. What methodological considerations are critical in meta-analyses of Saxagliptin’s efficacy?

Key factors include:

- Heterogeneity adjustment : Use inverse-variance weighting (WMD for HbA1c) and Mantel-Haenszel RRs for dichotomous outcomes.

- Comparator selection : Placebo vs. active controls (e.g., acarbose, sulfonylureas).

- Subgroup stratification : By baseline HbA1c, renal function, or concomitant therapies (e.g., statins) .

Q. How do structural studies inform the design of Saxagliptin analogs?

Mutagenesis and NMR revealed that Saxagliptin’s adamantyl group enhances hydrophobic interactions with DPP-4’s S2 pocket, while the methanoprolinenitrile scaffold optimizes binding kinetics. These insights guided the development of hydroxyadamantyl derivatives (e.g., BMS-477118) with prolonged inhibition .

Q. What statistical methods are used to analyze fracture risk in long-term Saxagliptin trials?

The SAVOR-TIMI 53 trial used Cox regression to show no increased fracture risk (HR 1.00, 95% CI 0.83–1.19). Covariates included age, sex, diabetes duration, and thiazolidinedione use. Sensitivity analyses confirmed consistency across subgroups (e.g., renal impairment) .

Q. How can researchers address confounding in pharmacoepidemiologic studies of Saxagliptin?

Propensity score matching and time-varying Cox models are critical. For example, a study comparing Saxagliptin with sitagliptin adjusted for 87 covariates (e.g., prior HF, HbA1c) and used negative control outcomes to detect residual confounding .

Q. Key Methodological Takeaways

- RCTs : Use Kaplan-Meier survival analysis for CV outcomes and LOCF for glycemic endpoints.

- Observational studies : Prioritize large databases (e.g., Medicare) and adjust for immortal time bias.

- Mechanistic studies : Combine X-ray crystallography, enzymology (e.g., IC50 determination), and in vivo glucose tolerance tests .

Eigenschaften

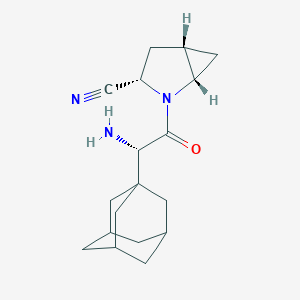

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEBXOWFQASQAR-FTDXYOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110803 | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361441-98-7 | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361441-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.